molecular formula C22H24N6OS B2774786 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 921881-35-8

2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2774786
CAS No.: 921881-35-8
M. Wt: 420.54
InChI Key: PGJFHYWQOLVSKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H24N6OS and its molecular weight is 420.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6OS/c29-20(26-13-11-25(12-14-26)18-7-3-1-4-8-18)17-30-22-24-23-21-27(15-16-28(21)22)19-9-5-2-6-10-19/h1-10H,11-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJFHYWQOLVSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C4N3CCN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic molecule that incorporates a heterocyclic imidazo[2,1-c][1,2,4]triazole core. This structure is known for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H16F3N5O2SC_{19}H_{16}F_3N_5O_2S with a molecular weight of 435.4 g/mol. The structure features a phenyl group and a piperazine moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₉H₁₆F₃N₅O₂S
Molecular Weight435.4 g/mol
CAS Number923113-19-3

Biological Activity Overview

The imidazo[2,1-c][1,2,4]triazole framework is associated with various biological activities including:

  • Antimicrobial Activity : Compounds with similar structures have shown promise against various pathogens. The presence of sulfur in the thioether group may enhance antimicrobial properties.
  • Anticancer Properties : Derivatives of imidazo[2,1-c][1,2,4]triazole have been investigated for their cytotoxic effects on cancer cell lines. For instance, studies indicate that certain derivatives exhibit significant inhibition of cell proliferation in human cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds containing the imidazo[2,1-c][1,2,4]triazole ring can inhibit key enzymes involved in cellular processes.
  • Interaction with Receptors : The piperazine moiety may facilitate binding to neurotransmitter receptors or other biological targets.
  • Induction of Apoptosis : Some studies suggest that these compounds can induce programmed cell death in cancer cells.

Antimicrobial Activity

A study highlighted the effectiveness of similar imidazo[2,1-c][1,2,4]triazole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) as low as 32 μg/mL compared to standard antibiotics .

Anticancer Efficacy

In vitro testing on various cancer cell lines (e.g., HeLa and MCF-7) revealed that certain derivatives exhibited cytotoxicity with IC50 values ranging from 10 to 30 μM . These findings suggest that modifications to the core structure can enhance anticancer activity.

Neuropharmacological Effects

Research indicates that compounds with piperazine substituents can exhibit anxiolytic and antidepressant effects by modulating serotonin receptors . This aligns with findings from studies on related imidazole derivatives that have been shown to affect neurotransmitter systems.

Scientific Research Applications

The compound's structure features an imidazo[2,1-c][1,2,4]triazole core linked to a phenylpiperazine moiety. This unique combination is significant for various biological activities:

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit substantial antimicrobial effects. The presence of the triazole ring enhances the compound's activity against various pathogens. For instance:

  • Compounds with similar structures have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

Antitumor Activity

Studies have suggested that derivatives of imidazole and triazole can inhibit tumor growth by interfering with cellular pathways involved in cancer progression. The compound may act by modulating enzyme activities critical for tumor cell proliferation .

Neuropharmacological Effects

The phenylpiperazine component is known to influence neurotransmitter systems. Research into related compounds has shown potential as anxiolytics or antidepressants by interacting with serotonin and dopamine receptors .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions that optimize yield and purity. The structure activity relationship (SAR) studies indicate that modifications on the phenyl and piperazine rings can significantly alter biological activity:

  • Substituents on the phenyl ring can enhance antimicrobial potency.
  • The piperazine moiety plays a crucial role in neuropharmacological effects.

Case Studies

Several studies have highlighted the efficacy of related compounds:

Case Study 1: Antimicrobial Efficacy

A study evaluated various triazole derivatives for their antimicrobial properties. Compounds similar to the target compound displayed minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics against various bacterial strains .

Case Study 2: Antitumor Activity

Research involving imidazole derivatives indicated that certain modifications led to increased cytotoxicity against cancer cell lines. The incorporation of thioether linkages was particularly noted for enhancing antitumor properties .

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

The compound is synthesized via multi-step protocols. Key steps include:

  • Imidazo-triazole core formation : Condensation of glyoxal, ammonia, and formaldehyde under acidic conditions to form the imidazole ring, followed by triazole cyclization .
  • Thioether linkage : Reaction of the imidazo-triazole thiol group with a bromoacetamide intermediate under basic conditions (e.g., K₂CO₃/DMF) .
  • Piperazine coupling : Nucleophilic substitution between the ethanone moiety and 4-phenylpiperazine in the presence of a base like triethylamine . Optimization : Yield improvements (typically 40–65%) require strict control of temperature (60–80°C), inert atmospheres, and catalyst screening (e.g., DMAP for acylations) .

Q. Which spectroscopic and chromatographic methods are critical for structural validation?

  • ¹H/¹³C NMR : Confirm regiochemistry of the imidazo-triazole core (e.g., δ 7.2–8.1 ppm for aromatic protons) and piperazine integration (δ 3.1–3.5 ppm for CH₂ groups) .
  • HRMS : Validate molecular formula (C₂₈H₂₇N₇OS requires m/z 517.19 [M+H]⁺) .
  • HPLC : Monitor purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?

  • Crystallization : Use slow evaporation in ethanol/water mixtures to obtain single crystals .
  • Refinement with SHELXL : Analyze bond angles (e.g., C-S-C in the thioether linker ≈ 105°) and torsional strain in the dihydroimidazo-triazole ring .
  • Electron density maps : Identify potential tautomerism in the triazole moiety, which may influence reactivity .

Q. What strategies address contradictions in reported biological activity data across derivatives?

  • SAR analysis : Compare substituent effects on activity. For example:
Substituent (R)IC₅₀ (μM) vs. Cancer Cell LinesKey Structural Feature
4-Fluorophenyl2.38–3.77 (SISO, RT-112)Enhanced π-stacking
4-Methoxyphenyl>10 (Inactive)Steric hindrance
  • Assay standardization : Use identical cell lines (e.g., SISO cervical cancer) and protocols (MTT assay, 48 hr exposure) to minimize variability .

Q. How can computational methods predict binding modes to pharmacological targets?

  • Docking studies : Use AutoDock Vina to model interactions with kinases or GPCRs. The phenylpiperazine group often occupies hydrophobic pockets, while the imidazo-triazole core forms hydrogen bonds .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) .

Methodological Challenges

Q. What are common pitfalls in synthesizing the thioether linker, and how are they mitigated?

  • Oxidation of thiol : Use degassed solvents and argon atmospheres to prevent disulfide formation .
  • Competitive side reactions : Replace bromoacetamide with chloroacetamide to reduce nucleophilic substitution byproducts .

Q. How to optimize reaction workup for intermediates with poor solubility?

  • Salting-out : Add NaCl to aqueous layers during extraction to improve phase separation .
  • Chromatography : Use silica gel with 5% MeOH in CH₂Cl₂ for polar intermediates .

Data Interpretation

Q. How to reconcile discrepancies between in vitro and in vivo efficacy studies?

  • Pharmacokinetic profiling : Measure plasma half-life (e.g., LC-MS/MS) and BBB permeability (PAMPA assay) to identify bioavailability issues .
  • Metabolite screening : Use liver microsomes to detect rapid Phase I oxidation of the piperazine group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.